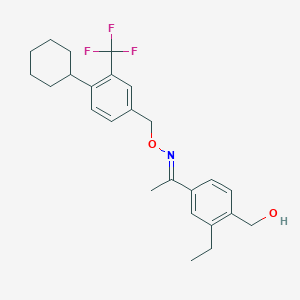

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime

Description

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime (CAS: 1418144-67-8) is a structurally complex oxime derivative with a molecular formula of C₂₅H₃₀F₃NO₂ and a molecular weight of 433.506 g/mol . The compound features a hydroxymethyl-substituted phenyl group linked to an ethanone moiety, which is further conjugated via an oxime bridge to a 4-cyclohexyl-3-(trifluoromethyl)benzyl group.

Its synthesis likely involves oxime formation from a ketone precursor, analogous to methods described for related trifluoromethyl-substituted oximes .

Properties

Molecular Formula |

C25H30F3NO2 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methanol |

InChI |

InChI=1S/C25H30F3NO2/c1-3-19-14-21(10-11-22(19)15-30)17(2)29-31-16-18-9-12-23(20-7-5-4-6-8-20)24(13-18)25(26,27)28/h9-14,20,30H,3-8,15-16H2,1-2H3/b29-17+ |

InChI Key |

XKEXBFZQUALQFX-STBIYBPSSA-N |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CO |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime typically involves multiple steps:

Formation of the Ethanone Derivative: The initial step involves the synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one. This can be achieved through Friedel-Crafts acylation of 3-Ethyl-4-(hydroxymethyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxime Formation: The ethanone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

O-Benzylation: The final step involves the O-benzylation of the oxime with 4-cyclohexyl-3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Isomeric Analog: (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime

- CAS : 1418144-66-7

- Molecular Formula: C₂₅H₃₀F₃NO₂ (identical to Z-isomer)

- Key Differences :

- The E-isomer exhibits an opposite configuration at the oxime double bond, leading to distinct steric and electronic interactions.

- Designated as Siponimod Alcohol Impurity , the E-isomer is associated with reduced pharmacological efficacy compared to the Z-form, underscoring the importance of stereochemistry in drug development .

- Physical Properties : Both isomers share similar solubility and molecular weight but differ in chromatographic retention times and spectral data (e.g., NMR and LC-MS), enabling analytical differentiation .

Functional Analog: 6-(4-Chlorobenzyl)-3-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,2-oxazine

- Synthesis : Prepared via oxime cyclization of (Z/E)-1-(4-(trifluoromethyl)phenyl)pent-4-en-1-one oxime and 1-chloro-4-iodobenzene, yielding an 80% product with a melting point of 92–93°C .

- Structural Comparison :

- Shares a trifluoromethylphenyl group , enhancing lipophilicity and metabolic stability.

- Replaces the hydroxymethyl-ethylphenyl group with a chlorobenzyl-substituted oxazine ring, altering hydrogen-bonding capacity and steric bulk.

- Applications : Demonstrates higher synthetic yield than the target compound, suggesting optimized reaction conditions for trifluoromethylated systems .

Pharmaceutical Impurities with Shared Substituents

Compounds like 2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol (CAS: 24085-03-8) and its hydrochloride derivative (CAS: 24085-08-3) share:

- Hydroxymethylphenyl groups , influencing solubility and oxidative stability.

- Regulatory Relevance : Used as reference standards in pharmaceutical quality control, highlighting the importance of hydroxymethyl motifs in drug impurity profiling .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Impact : The Z/E isomerism in oximes significantly affects biological activity and regulatory status, necessitating precise stereochemical control during synthesis .

- Trifluoromethyl Utility : The trifluoromethyl group in all compared compounds enhances lipophilicity and resistance to metabolic degradation, a common strategy in medicinal chemistry .

- Synthetic Challenges : While the target compound requires specialized handling, analogs like the oxazine derivative demonstrate scalable synthesis, suggesting opportunities for process optimization .

Biological Activity

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime, also known by its CAS number 1418144-67-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.44 g/mol. The compound features a complex structure that may contribute to its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.44 g/mol |

| CAS Number | 1418144-67-8 |

Antitumor Activity

Recent studies suggest that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related oxime derivatives has shown efficacy against various cancer cell lines, including those of breast and prostate cancer. The mechanism of action is thought to involve the inhibition of key enzymes involved in tumor growth and proliferation, such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, preliminary investigations into the antimicrobial properties of this class of compounds have indicated activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to oximes have demonstrated inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays . This suggests potential application in treating bacterial infections.

Neuroprotective Effects

Another area of interest is the neuroprotective effects observed in animal models. Chronic administration of similar oxime compounds has been shown to enhance the expression of cytoprotective genes in dopaminergic neurons, indicating a possible role in neurodegenerative disease management . This aligns with findings that highlight the importance of oxidative stress reduction in neuroprotection.

Case Studies and Experimental Findings

- Antitumor Efficacy : A study evaluating various oxime derivatives showed that certain compounds exhibited IC50 values as low as 700 nM against specific cancer cell lines, indicating potent antitumor activity .

- Antimicrobial Testing : In a comparative study, several oxime compounds were tested against standard microbial strains using the disk diffusion method. Compounds demonstrated zones of inhibition ranging from 10 mm to 25 mm, suggesting varying degrees of antimicrobial effectiveness .

- Neuroprotective Mechanisms : Research involving animal models indicated that chronic treatment with oxime derivatives resulted in significant upregulation of genes associated with cellular protection against oxidative stress, such as superoxide dismutase (SOD) and catalase .

Q & A

Q. What are the optimal synthetic conditions for preparing (Z)-configured oxime derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between hydroxylamine derivatives and carbonyl precursors under controlled conditions. For example, ethanol solutions of reactants are stirred at elevated temperatures (e.g., 328–338 K) for 12–24 hours, followed by recrystallization from ethanol or acetonitrile to isolate the product . Yield optimization (e.g., ~65–80%) is achieved by controlling stoichiometry, solvent polarity, and reaction time.

Q. How can the Z-configuration of the oxime group be confirmed experimentally?

Methodological Answer: The Z-configuration is verified using X-ray crystallography to resolve intramolecular hydrogen bonds (e.g., O–H···N interactions) and dihedral angles between aromatic rings . Complementary techniques include ¹H NMR to observe deshielded oxime protons and IR spectroscopy to detect N–O stretching vibrations (~1600–1650 cm⁻¹) .

Q. What spectroscopic methods are recommended for structural validation?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons, hydroxyl groups, and trifluoromethyl signals. For example, ¹H NMR of similar oximes shows peaks at δ 8.2–8.5 ppm for oxime protons .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical during synthesis?

Methodological Answer:

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., ethanol, dichloromethane).

- Wear nitrile gloves and eye protection when handling hydroxylamine derivatives, which may cause skin irritation .

- Store the compound in airtight containers at 277–283 K to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved for structurally similar oximes?

Methodological Answer:

- Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., hydrogen-bonded protons) .

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities between protons .

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What strategies improve crystallization of oxime derivatives for X-ray studies?

Methodological Answer:

Q. How can reaction yields be enhanced for large-scale synthesis?

Methodological Answer:

Q. What experimental design considerations mitigate organic degradation during long-term studies?

Methodological Answer:

Q. How can computational modeling predict biological activity of this oxime?

Methodological Answer:

- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using crystallographic data from analogous compounds .

- QSAR models : Correlate substituent effects (e.g., trifluoromethyl hydrophobicity) with bioactivity metrics .

- MD simulations : Assess conformational stability of the Z-isomer in aqueous vs. lipid membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.